2-Methyl-1-phenylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-1-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-11(12(14)15)7-8-13(9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNOUTFQKIQWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Catalysis and Hydrogenation Route
One notable method involves the use of chiral catalysts and hydrogenation steps to prepare pyrrolidine-2-carboxylic acid derivatives, which can be modified to yield 2-Methyl-1-phenylpyrrolidine-3-carboxylic acid. Key features include:
- Use of protecting groups on nitrogen and carboxyl functions to control reactivity.
- Hydrogenation under controlled pressure (1.4–1.5 MPa) and temperature (50 °C) in an autoclave.
- Reaction solvents such as ethanol and dimethylformamide (DMF).
- Stepwise addition of reagents at low temperatures (down to -70 °C) to improve selectivity and yield.
This method, although effective, reports moderate yields in initial steps (46% and 56% for the first and second steps respectively), indicating room for optimization.
Diastereoselective and Palladium-Catalyzed Coupling Strategies
Advanced synthetic routes employ diastereoselective approaches combined with palladium-catalyzed coupling reactions:
- Starting from (S)-O-methyl-proline, conversion to enone intermediates followed by bromination and Suzuki coupling with boronic acids.
- Reduction of alkenes over palladium on carbon (Pd/C) catalysts to obtain racemic 2,3-cis diamines.
- Protection of amines with Boc anhydride and further derivatization to sulfonamides or benzamides.
- Epimerization at alpha centers to control stereochemistry using sodium methoxide.
- Use of Sonogashira coupling and CuAAC (copper-catalyzed azide-alkyne cycloaddition) for further functionalization.
- C-H activation and arylation strategies starting from methyl-Boc-D-pyroglutamate for introducing substituents at the C4’ position.
These methods yield high purity products with overall yields ranging from moderate to good (up to 80–100% purity), demonstrating the versatility and precision of palladium-catalyzed methodologies in synthesizing complex pyrrolidine derivatives.
Parallel Solution-Phase Synthesis via Itaconic Acid Derivatives
Another approach involves a five-step transformation starting from itaconic acid to prepare 1-phenyl substituted pyrrolidinyl carboxylic acids, which are then converted to the target compound:
- Activation of carboxylic acids with triethylamine and bis(pentafluorophenyl) carbonate in acetonitrile to form reactive pentafluorophenyl esters.
- Subsequent amidation with primary or secondary amines at room temperature.
- Isolation of products either by precipitation or chromatographic purification.
- Yields for amidation steps range from 28% to 100%, with purities between 84% and 100%.
This method offers a modular and parallel synthesis route suitable for generating libraries of analogs with good overall yields and purity.
Esterification and Hydrazide Formation Followed by Condensation
A classical synthetic route involves:
- Esterification of 5-oxopyrrolidine-3-carboxylic acids with methanol catalyzed by sulfuric acid to form methyl esters.
- Conversion of esters to acid hydrazides by treatment with hydrazine hydrate under reflux.
- Condensation of hydrazides with aromatic aldehydes in solvents such as dimethylformamide or 1,4-dioxane to yield hydrazone derivatives.
This route provides good to excellent yields (62–99%) and is often used for preparing intermediates that can be further transformed into this compound or its analogs.
Summary Table of Preparation Methods
| Methodology | Key Steps | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Chiral Catalysis & Hydrogenation | Protection, hydrogenation, low-temp addition | H2 pressure 1.4–1.5 MPa, 50 °C, EtOH/DMF | 46–56 | Moderate yields, stereochemistry control |
| Diastereoselective Pd-Catalyzed Coupling | Bromination, Suzuki coupling, Pd/C reduction | Room temp, Pd catalysts, Boc protection | 50–92 | High purity, versatile functionalization |
| Parallel Solution-Phase (Itaconic Acid) | Activation with BPC, amidation | Room temp, acetonitrile, triethylamine | 28–100 | Modular, suitable for analog libraries |
| Esterification & Hydrazide Condensation | Esterification, hydrazide formation, condensation | Reflux, sulfuric acid catalysis, DMF or dioxane | 62–99 | Classical approach, good yields |
Research Findings and Notes
- The stereochemistry of the pyrrolidine ring is critical for biological activity, necessitating careful control during synthesis.
- Palladium-catalyzed coupling reactions enable the introduction of diverse substituents, facilitating structure-activity relationship studies.
- Parallel synthesis methods provide efficient routes for generating compound libraries, accelerating drug discovery efforts.
- Esterification and hydrazide chemistry remain reliable for preparing intermediates for further functionalization.
- Reaction yields vary significantly depending on the method and conditions, with some steps requiring optimization for scale-up.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
2-Methyl-1-phenylpyrrolidine-3-carboxylic acid serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. It is particularly useful in asymmetric synthesis due to its chiral nature, acting as a chiral auxiliary that can enhance the enantioselectivity of reactions.
Chiral Auxiliary in Asymmetric Synthesis
The compound's chirality is exploited in asymmetric synthesis, where it helps produce enantiomerically enriched products. This application is vital in the pharmaceutical industry, where the biological activity of drugs often depends on their stereochemistry.
Biological Applications
Enzyme Interaction Studies
In biological research, this compound is utilized to study enzyme interactions. It can act as a ligand in receptor binding assays, allowing researchers to investigate the binding affinities and mechanisms of various enzymes and receptors.
Potential Therapeutic Uses
Research has indicated that derivatives of this compound may exhibit biological activity against specific targets, including ionotropic glutamate receptors. For instance, studies have shown that analogs of related compounds can selectively inhibit NMDA receptors, which are implicated in numerous neurological disorders . The structure-activity relationship (SAR) studies reveal that modifications to the pyrrolidine ring can significantly impact potency and selectivity .
Industrial Applications
Production of Fine Chemicals
Industrially, this compound is employed in the production of fine chemicals. Its ability to undergo various chemical transformations makes it a suitable intermediate for synthesizing pharmaceuticals and agrochemicals.
Pharmaceutical Intermediates
The compound is also used as an intermediate in the synthesis of pharmaceutical agents. Its derivatives may possess therapeutic properties that are being explored in drug development pipelines. The versatility of the compound allows for modifications that can enhance efficacy and reduce side effects.
Case Studies
Study on NMDA Receptor Antagonists
A notable study investigated the SAR of pyrrolidine derivatives, including this compound analogs. The results indicated that specific substitutions could lead to high-potency NMDA receptor antagonists with selectivity profiles favoring certain receptor subtypes. This research underscores the potential therapeutic applications of such compounds in treating neurological conditions .
Synthesis Efficiency Improvements
Research has also focused on optimizing synthetic routes for producing this compound. New methodologies employing C(sp3)-H activation have been developed, demonstrating improved efficiency and yield in synthesizing this compound and its derivatives, highlighting its significance in modern synthetic chemistry .
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following compounds share partial structural homology with 2-methyl-1-phenylpyrrolidine-3-carboxylic acid, enabling a comparative assessment:
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
- Core Structure : Pyrrolidine with a ketone group at position 5.
- Substituents : 1-methyl, 5-oxo.
- Key Differences :
- Implications : Higher solubility in aqueous media but reduced membrane permeability.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
- Core Structure : Pyrimidine (aromatic heterocycle) vs. pyrrolidine (saturated heterocycle).
- Substituents : Chlorine at position 2, methyl at position 6.
- Key Differences: Aromatic pyrimidine core enables π-π stacking interactions, unlike the non-aromatic pyrrolidine.
- Implications : Distinct electronic profiles may favor different biological targets.
1-[2-Amino-1-(3-Phenoxyphenyl)ethyl]pyrrolidine-3-carboxylic Acid (CAS 886363-87-7)
- Core Structure: Pyrrolidine with a bulky phenoxyphenyl-ethyl-amino side chain.
- Substituents: Extended aromatic and amino groups.
- Key Differences: Increased molecular weight (MW) and steric hindrance due to the phenoxyphenyl group. Amino group introduces basicity, altering pH-dependent solubility .
2-(3-Fluorophenyl)-1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Core Structure : Pyrrolidine with 5-oxo and fluorophenyl groups.
- Substituents : 3-fluorophenyl at position 2, 1-methyl.
- Key Differences: Fluorine’s electronegativity enhances metabolic stability and lipophilicity compared to non-halogenated analogs. 5-oxo group balances polarity .
- Implications : Optimized for CNS penetration due to fluorine’s effects.
Comparative Data Table
Research Findings and Implications
- Polarity vs. Lipophilicity : The 5-oxo group in pyrrolidine derivatives (e.g., ) increases polarity, which may limit blood-brain barrier penetration compared to phenyl-substituted analogs.
- Halogen Effects : Fluorine or chlorine substituents (e.g., ) improve metabolic stability and electronic properties, critical for drug design.
- Steric Effects: Bulky groups (e.g., phenoxyphenyl in ) enhance target specificity but may reduce solubility.
Biological Activity
2-Methyl-1-phenylpyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature regarding its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.24 g/mol. The structure features a pyrrolidine ring substituted with a methyl group and a phenyl group, contributing to its unique chemical reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study utilizing the sulforhodamine B (SRB) assay demonstrated that derivatives of similar pyrrolidine compounds showed significant inhibition of cell growth in human glioblastoma (U251), prostatic adenocarcinoma (PC-3), and colorectal adenocarcinoma (HCT-15) cell lines .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It has been suggested that it interacts with receptors involved in cellular signaling pathways, thereby modulating their activity.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells, contributing to its anticancer effects .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Glioblastoma : A study found that treatment with this compound resulted in a significant reduction in tumor volume in xenograft models of glioblastoma .
- Prostate Cancer Model : In another study, the compound was shown to enhance the effects of standard chemotherapy agents, reducing resistance in prostatic adenocarcinoma cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-1-phenylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as coupling pyrrolidine derivatives with aromatic groups. For example, catalytic hydrogenation or palladium-mediated cross-coupling reactions under inert atmospheres (40–100°C) can introduce substituents. Acidic hydrolysis of ester intermediates (e.g., using HCl at 93–96°C for 17 hours) yields the carboxylic acid . Optimizing solvent choice (e.g., tert-butyl alcohol) and catalysts (e.g., Pd(OAc)₂ with XPhos ligands) improves yield. Purity (>95%) is achievable via recrystallization or chromatography .
Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, methyl group protons resonate at δ 2.56 ppm in DMSO-d₆, while aromatic protons appear as multiplet signals .
- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+1]⁺) and validates molecular weight (e.g., m/z 293.2 for related analogs) .
- HPLC/LCMS : Assesses purity (>97%) and monitors reaction progress using reverse-phase columns and UV detection .
Q. How can researchers ensure high purity of this compound, and what standards apply?
- Methodological Answer : Recrystallization in polar solvents (e.g., ethanol/water mixtures) removes impurities. Purity is quantified via GC (>95%) or HPLC (≥97%), with melting point analysis (mp 151–185°C for structural analogs) as a secondary validation . Commercial standards (e.g., Enamine Ltd.) provide reference materials for calibration .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its bioactivity or interactions with biological targets?
- Methodological Answer : Comparative studies using enantiomerically pure analogs (e.g., (2S,3R)-configured derivatives) assess stereochemical effects. Computational docking (e.g., AutoDock Vina) predicts binding affinities to receptors like mTOR, while in vitro assays (e.g., autophagy induction in cancer cells) validate activity . Structural analogs with modified substituents (e.g., trifluoromethyl groups) are synthesized to probe steric and electronic effects .
Q. What strategies resolve contradictions in spectroscopic or biological data for pyrrolidine-carboxylic acid derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Biological Replicates : Repeat cell-based assays (e.g., anti-proliferative IC₅₀) under standardized conditions to address variability. Discrepancies in autophagy induction (e.g., via LC3-II Western blotting) may arise from cell line-specific responses .
- Computational Validation : Compare experimental LogP values with DFT-calculated hydrophobicity to identify synthesis byproducts .
Q. How can computational modeling guide the design of this compound derivatives for targeted drug discovery?
- Methodological Answer :
- QSAR Studies : Train models on pyrrolidine-carboxylic acid libraries to predict ADMET properties. Key descriptors include polar surface area (PSA) and rotatable bond count .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with mTOR kinase) to optimize binding kinetics. Free energy perturbation (FEP) calculations refine substituent effects on binding affinity .
Q. What experimental approaches are used to study the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LCMS. CYP450 inhibition assays identify metabolic liabilities .
- Radiolabeled Tracers : Synthesize ¹⁴C-labeled analogs to track metabolite formation in urine/bile using scintillation counting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
